2-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one
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Overview
Description
The compound 2-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one is a complex molecule that has garnered significant interest in scientific research. This interest is driven by its multifaceted structure, featuring a triazole ring, a bicyclic octane system, and a pyridazinone core, which together impart unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves multiple steps, beginning with the formation of the triazole ring through a Huisgen 1,3-dipolar cycloaddition reaction. This is followed by the incorporation of the bicyclic octane system through a Diels-Alder reaction. The final step is the addition of the pyridazinone moiety, which often involves a condensation reaction under controlled conditions.
Industrial Production Methods
On an industrial scale, the production of this compound requires optimization of reaction conditions to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain precise control over temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes a variety of chemical reactions, including:
Oxidation: The triazole ring can be oxidized under mild conditions to form various oxidative derivatives.
Reduction: The pyridazinone core can be selectively reduced using hydride donors.
Substitution: The bicyclic octane system is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Typical oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents are sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under mild, often basic, conditions.
Major Products
The major products formed from these reactions include various oxidative and reductive derivatives of the original compound, which can be further functionalized to enhance their biological activity or chemical stability.
Scientific Research Applications
2-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one has several significant applications:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Studied for its potential as an enzyme inhibitor due to its unique structure.
Medicine: : Investigated for its potential therapeutic effects, particularly in treating neurological disorders.
Industry: : Employed as an intermediate in the manufacture of advanced materials.
Mechanism of Action
The compound's mechanism of action is thought to involve binding to specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The triazole and pyridazinone moieties may interact with active sites through hydrogen bonding or hydrophobic interactions, altering the function of the target molecules.
Comparison with Similar Compounds
When compared to other compounds with similar structures, such as analogs of triazoles or pyridazinones, 2-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one stands out due to its unique combination of bicyclic and heterocyclic elements, which confer distinct chemical reactivity and potential biological activities.
Similar Compounds
Triazole derivatives
Pyridazinone analogs
Bicyclic amines
This comprehensive overview highlights the multifaceted nature of this compound, showcasing its synthesis, reactivity, applications, and unique properties within the realm of chemical and biological research.
Properties
IUPAC Name |
2-[2-oxo-2-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O2/c22-14-2-1-5-17-19(14)8-15(23)21-11-3-4-12(21)7-13(6-11)20-10-16-9-18-20/h1-2,5,9-13H,3-4,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOCOBBSXJYATK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CN3C(=O)C=CC=N3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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